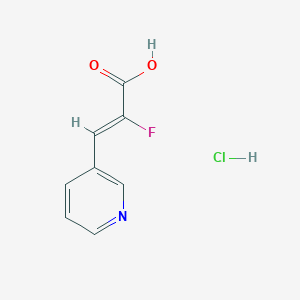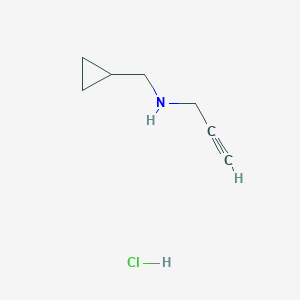
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride
Vue d'ensemble
Description
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the CAS Number: 1423031-80-4 . It has a molecular weight of 145.63 . It is typically in the form of a powder .
Molecular Structure Analysis
The Inchi Code for (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H . This indicates that the molecule consists of a cyclopropylmethyl group, a prop-2-yn-1-yl group, an amine group, and a hydrochloride group. Physical And Chemical Properties Analysis
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is a powder . It has a molecular weight of 145.63 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
1. Bioconjugation Chemistry
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride is used in the study of the mechanism of amide formation in bioconjugation chemistry. Nakajima and Ikada (1995) investigated the reaction between carboxylic acid and amine in aqueous media using carbodiimide, highlighting the stability of EDC, a carbodiimide, at different pH levels and its reactivity with carboxyl groups (Nakajima & Ikada, 1995).
2. Intramolecular Amination
Skvorcova, Grigorjeva, and Jirgensons (2017) described the use of cyclopropylmethyl cation for intramolecular amination to produce cyclobutyl or cyclopropylmethyl carbenium ion derivatives, indicating its utility in creating complex molecular structures (Skvorcova, Grigorjeva, & Jirgensons, 2017).
3. Silver-Catalyzed Cycloisomerization
Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, demonstrating the formation of 3-methylimidazo[1,2-a]pyridines and offering insight into regioselective synthesis methods (Chioua et al., 2013).
4. Palladium-Catalyzed Cycloaddition
Shan et al. (2020) explored palladium-catalyzed [4 + 1] cycloaddition with prop-2-yn-1-ones, highlighting the efficiency and broad reaction scope in the production of 2-amino-4-cyanofurans (Shan et al., 2020).
5. Functionalization of Polyesters
Zhang et al. (2012) demonstrated the synthesis of polyesters with pendant amine groups through ring-opening polymerization and thiol-yne chemistry. This showcases the potential of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride in designing biodegradable polymers with gene delivery applications (Zhang et al., 2012).
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-5-8-6-7-3-4-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAQSMENDCLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
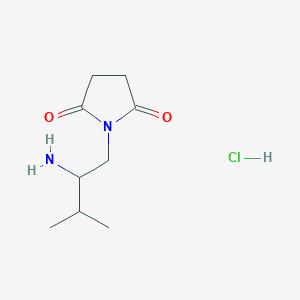

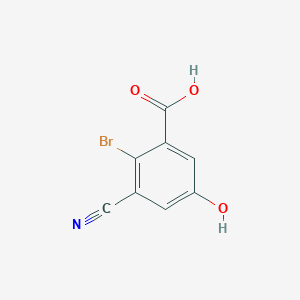
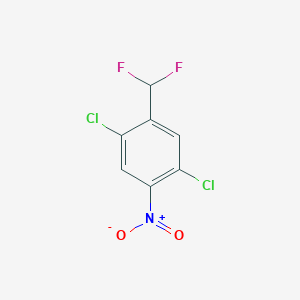
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)
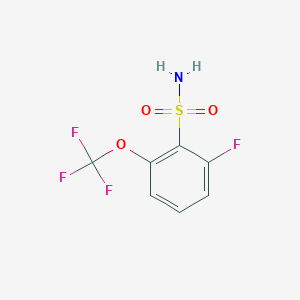
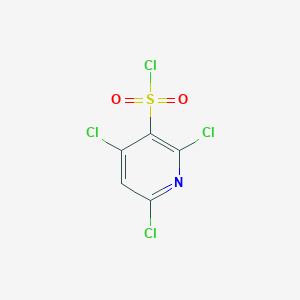
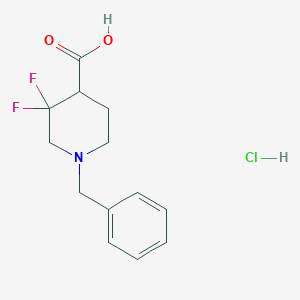
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
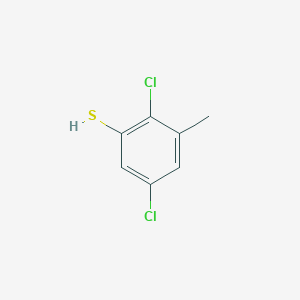
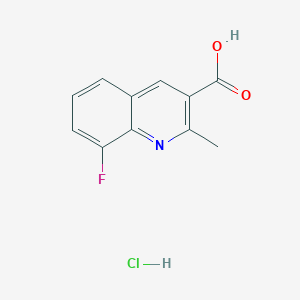
![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)
